molecular formula C11H17ClN2O B15314026 4-amino-N-methyl-4-phenylbutanamidehydrochloride CAS No. 2825011-93-4

4-amino-N-methyl-4-phenylbutanamidehydrochloride

Cat. No.: B15314026
CAS No.: 2825011-93-4
M. Wt: 228.72 g/mol
InChI Key: DAZUFLSGPPIGNJ-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-4-phenylbutanamide hydrochloride is a hydrochloride salt of a substituted butanamide derivative. Structurally, it features a phenyl group at the C4 position, an amino group at the same carbon, and a methyl-substituted amide moiety at the terminal position. This compound is hypothesized to have applications in pharmaceutical research due to its amide functionality, which often enhances metabolic stability compared to esters or amines .

Properties

CAS No.

2825011-93-4

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

4-amino-N-methyl-4-phenylbutanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-13-11(14)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H

InChI Key

DAZUFLSGPPIGNJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-4-phenylbutanamidehydrochloride typically involves the reaction of 4-phenylbutanamide with methylamine and subsequent hydrochloride salt formation. The reaction conditions often include:

    Temperature: Controlled to optimize yield and purity.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-4-phenylbutanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-amino-N-methyl-4-phenylbutanamidehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-4-phenylbutanamidehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s functional groups critically influence its physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Properties/Applications
4-Amino-N-methyl-4-phenylbutanamide hydrochloride Not available C₁₁H₁₅ClN₂O 242.71 Amide Hypothesized enhanced metabolic stability
Methyl 4-amino-4-phenylbutanoate hydrochloride 56523-55-8 C₁₁H₁₆ClNO₂ 229.70 Ester Pharmaceutical intermediate
N-Methyl-4-phenylbutan-1-amine hydrochloride 148252-36-2 C₁₁H₁₇ClN 195.72 Amine Potential CNS activity (structural analogy)
N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride Not available C₁₁H₁₅ClN₂O₂ 258.71 Amide (methoxy-substituted) Possible receptor-binding modulation
4-(Dimethylamino)butanoic acid hydrochloride Not available C₆H₁₄ClNO₂ 179.64 Carboxylic acid Research applications in organic synthesis

Pharmacokinetic Considerations

  • Amides are generally resistant to first-pass metabolism, suggesting prolonged half-life for 4-amino-N-methyl-4-phenylbutanamide hydrochloride compared to esters or amines.
  • Cathinone Derivatives: Compounds like 4-Dimethylamino-N-benzylcathinone hydrochloride (CAS 2740524-43-8) exhibit stimulant properties due to their β-keto-amphetamine backbone, a feature absent in the target compound .

Biological Activity

4-amino-N-methyl-4-phenylbutanamide hydrochloride, often referred to in research contexts, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound 4-amino-N-methyl-4-phenylbutanamide hydrochloride is characterized by its amine and amide functional groups, which are pivotal in its interaction with biological systems. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H18_{18}ClN2_2
  • Molecular Weight : 232.74 g/mol

The biological activity of 4-amino-N-methyl-4-phenylbutanamide hydrochloride has been linked to its ability to modulate neurotransmitter levels and receptor interactions. Research indicates that it may exert effects on the central nervous system (CNS), particularly through:

  • Dopaminergic Activity : The compound may influence dopamine receptor pathways, which are crucial in mood regulation and motor control.
  • Adrenergic Receptor Modulation : Its structural similarity to beta-adrenergic antagonists suggests potential cardioprotective effects.

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxicity and antiproliferative properties of related compounds, providing insights into the potential effects of 4-amino-N-methyl-4-phenylbutanamide hydrochloride. For instance, derivatives tested against various cancer cell lines showed significant inhibition of cell proliferation.

CompoundCell LineIC50_{50} (µg/mL)Selectivity Index
Compound AMCF-710.55.2
Compound BMDA-MB-2318.33.7
4-amino-N-methyl-4-phenylbutanamide HClTBDTBDTBD

Case Studies

  • Case Study on Neuroprotective Effects :
    A study investigated the neuroprotective effects of structurally similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
  • Anticancer Activity :
    In a series of experiments involving human cancer cell lines (e.g., MCF-7, HeLa), the compound demonstrated promising antiproliferative activity, with specific focus on its mechanism involving apoptosis induction.

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